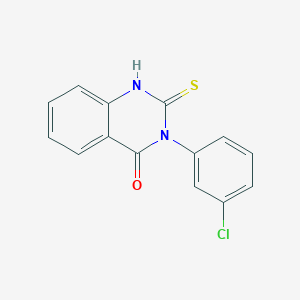

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Description

The exact mass of the compound 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSTKNFJYVLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351582 | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-38-2 | |

| Record name | MLS002920161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

This guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, serves as a privileged scaffold in the design of bioactive molecules.[4] The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position can significantly modulate the compound's biological profile. The specific target of this guide, 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates a chlorine atom on the phenyl ring, a common strategy to enhance lipophilicity and potentially improve pharmacological activity.

Strategic Synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

The most direct and widely employed method for the synthesis of 3-substituted-2-mercapto-3H-quinazolin-4-ones is the condensation reaction between anthranilic acid and an appropriate isothiocyanate.[5] This approach is favored for its efficiency and the ready availability of starting materials.

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis. Anthranilic acid provides the foundational benzene ring and the nitrogen and carbonyl functionalities of the quinazolinone core. 3-Chlorophenyl isothiocyanate serves as the source for the 2-mercapto group and the 3-(3-chlorophenyl) substituent. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the reactants and the subsequent cyclization.[5] The use of a base, such as triethylamine, can be employed to deprotonate the carboxylic acid of anthranilic acid, enhancing its nucleophilicity.[5] Alternatively, green chemistry approaches utilizing deep eutectic solvents (DES) like choline chloride:urea have been shown to be effective, offering environmental benefits and potentially simplifying purification.[6]

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.

Materials:

-

Anthranilic acid

-

3-Chlorophenyl isothiocyanate

-

Absolute Ethanol

-

Triethylamine (optional)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (e.g., 0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: To the stirred solution, add 3-chlorophenyl isothiocyanate (0.1 mol) in a single portion. If using a base, add triethylamine (0.1 mol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. The precipitation can be enhanced by pouring the mixture into a beaker of cold water or by acidifying with dilute hydrochloric acid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Comprehensive Characterization of the Synthesized Compound

The structural elucidation of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information to confirm the identity and purity of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the target compound is expected to exhibit characteristic absorption bands.

-

C=O Stretching: A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group in the quinazolinone ring.[7]

-

Thioamide Bands: The C=S stretching vibration in thioamides is often coupled with other vibrations, leading to a series of bands rather than a single distinct peak. Look for bands in the regions of 1500-1550 cm⁻¹ (Thioamide I), 1250-1350 cm⁻¹ (Thioamide II), and 950-1050 cm⁻¹ (Thioamide III).

-

N-H Stretching: In the solid state, if the compound exists in the thione tautomeric form, a broad band corresponding to N-H stretching may be observed around 3100-3300 cm⁻¹.

-

C-Cl Stretching: A band in the region of 700-800 cm⁻¹ can be attributed to the C-Cl bond of the chlorophenyl group.

-

Aromatic C=C and C-H Stretching: Expect multiple bands in the regions of 1450-1600 cm⁻¹ for C=C stretching and above 3000 cm⁻¹ for aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system and the 3-chlorophenyl substituent. The integration of this region should correspond to the total number of aromatic protons.

-

NH Proton: If the compound exists predominantly in the thione form in solution, a broad singlet corresponding to the N-H proton may be observed, typically in the downfield region (δ 10.0-13.0 ppm). This peak is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

-

Thione Carbon (C=S): The carbon of the C=S group is expected to resonate further downfield than the carbonyl carbon, often in the range of δ 180-190 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused ring system and the substituted phenyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (C₁₄H₉ClN₂OS). The presence of the chlorine isotope pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the cleavage of the substituent at the 3-position and fragmentation of the quinazolinone ring itself.

Experimental Protocol: Characterization

This section provides a general workflow for the spectroscopic analysis of the synthesized compound.

Caption: Experimental workflow for synthesis and characterization.

1. Sample Preparation:

-

IR (KBr Pellet): Grind 1-2 mg of the purified compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet.

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Instrumentation and Data Acquisition:

-

FTIR: Use a Fourier-Transform Infrared spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

NMR: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C NMR spectra.

-

MS: Employ a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.

Data Presentation

The following table summarizes the expected spectral data for 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one based on the analysis of similar compounds.

| Technique | Parameter | Expected Value/Observation |

| FTIR (cm⁻¹) | C=O Stretch | ~1680 |

| Thioamide Bands | Multiple bands in the 1550-1000 region | |

| Aromatic C=C | ~1600, ~1480 | |

| C-Cl Stretch | ~780 | |

| ¹H NMR (ppm) | Aromatic-H | 7.2 - 8.2 (multiplet) |

| NH | 12.0 - 13.0 (broad singlet) | |

| ¹³C NMR (ppm) | C=S | ~182 |

| C=O | ~162 | |

| Aromatic-C | 115 - 150 | |

| Mass Spec (m/z) | [M+H]⁺ | ~290 (with Cl isotope pattern) |

Potential Applications and Future Directions

Derivatives of 2-mercapto-quinazolin-4-one have demonstrated a wide range of biological activities, making them attractive candidates for further investigation in drug discovery.[8] The presence of the 3-chlorophenyl moiety in the target compound may confer specific pharmacological properties. Potential areas of application for this and related compounds include:

-

Antimicrobial Agents: Many quinazolinone derivatives exhibit activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory Agents: The quinazolinone scaffold has been explored for its potential to inhibit inflammatory pathways.[1]

-

Anticancer Agents: Certain substituted quinazolinones have shown promise as anticancer agents.[8]

Future research should focus on the biological evaluation of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one to determine its specific pharmacological profile. Further structural modifications could also be explored to optimize its activity and selectivity.

Logical Diagram of Synthesis

The synthesis of the target compound follows a logical progression from commercially available starting materials.

Caption: Synthetic pathway to the target compound.

References

-

ijarsct. Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link].

-

Molnar, M., Komar, M., & Jerković, I. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molbank, 2022(3), M1463. Available at: [Link].

-

Supporting Information. Available at: [Link].

-

Gosa, C., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(16), 4945. Available at: [Link].

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link].

-

Suryani, et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 83-89. Available at: [Link].

-

Rossi, D., et al. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2022(1), M1330. Available at: [Link].

-

Reddy, C. S., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ChemistrySelect, 4(22), 6899-6905. Available at: [Link].

-

Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. Available at: [Link].

-

Molnar, M., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews, 12(4), 348-355. Available at: [Link].

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link].

-

El-Gaby, M. S. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Journal of the Chinese Chemical Society, 58(1), 60-67. Available at: [Link].

-

Sharma, S., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(18), 4209. Available at: [Link].

-

Shi, D.-Q., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. Available at: [Link].

-

Recent advances in the biological activity of quinazoline. ResearchGate. Available at: [Link].

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available at: [Link].

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available at: [Link].

-

Kumar, M., et al. (2012). 3-(4-Chlorophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link].

-

Ramesh, D. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 8. ijarsct.co.in [ijarsct.co.in]

The Expanding Therapeutic Landscape of Quinazolinone Scaffolds: A Technical Guide to Evaluating Biological Activity

Introduction: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry

Quinazolinone, a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs.[1][4] The versatility of the quinazolinone core allows for extensive structural modifications at various positions, enabling the fine-tuning of its biological profile.[5] This has led to the discovery of novel compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6][7][8][9] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities of novel quinazolinone compounds, complete with detailed experimental protocols and mechanistic insights to facilitate their evaluation and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with some compounds already established in clinical practice, such as gefitinib and erlotinib.[1] The anticancer effects of these compounds are exerted through various mechanisms that target key pathways involved in tumor growth and survival.[4][10]

Mechanisms of Anticancer Action

The primary anticancer mechanisms of quinazolinone derivatives include:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone compounds are potent inhibitors of EGFR tyrosine kinase, an enzyme often overexpressed in various cancers.[1][10] By blocking EGFR signaling, these compounds can halt cell proliferation and induce apoptosis.

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[1][10] This disruption of microtubule function leads to cell cycle arrest and apoptosis.

-

Inhibition of DNA Repair Enzymes: Some quinazolinones target enzymes involved in DNA repair pathways, such as poly(ADP-ribose) polymerase-1 (PARP-1).[1] Inhibiting these enzymes in cancer cells, particularly those with existing DNA repair defects, can lead to synthetic lethality.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate anticancer effect of many quinazolinone derivatives is the induction of programmed cell death, or apoptosis.[10]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13]

Materials:

-

Selected cancer cell line(s) and a non-tumor cell line for control.[14]

-

Complete culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.[15]

-

Novel quinazolinone compounds (dissolved in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).[11]

-

Dimethyl Sulfoxide (DMSO) or solubilization solution.[11][12]

-

96-well flat-bottom cell culture plates.[11]

-

CO2 incubator (37°C, 5% CO2).[11]

-

Microplate reader.[11]

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the quinazolinone compounds in complete culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µM).[11]

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).[11]

-

Incubate the plate for 48-72 hours.[11]

-

-

MTT Assay:

-

Data Analysis:

Data Presentation: Cytotoxicity of Novel Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

| QZ-1 | MCF-7 (Breast) | 5.8 |

| A549 (Lung) | 12.3 | |

| QZ-2 | MCF-7 (Breast) | 2.1 |

| A549 (Lung) | 7.5 | |

| Gefitinib | MCF-7 (Breast) | 0.5 |

| (Reference) | A549 (Lung) | 0.8 |

Note: The data presented in this table is illustrative and will vary depending on the specific compounds and cell lines tested.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][6][7][8] The structural features of the quinazolinone scaffold, such as substitutions at positions 2 and 3, play a crucial role in determining their antimicrobial potency.[1]

Mechanism of Antimicrobial Action

One of the proposed mechanisms for the antibacterial activity of quinazolinone derivatives is the inhibition of bacterial DNA gyrase .[16] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Novel quinazolinone compounds (dissolved in DMSO).

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole).

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strains overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the quinazolinone compounds in the broth within the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[17][18][19][20] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[17]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many quinazolinone derivatives is the inhibition of COX-1 and COX-2 enzymes .[17] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives show selectivity towards COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used in vivo assay for screening anti-inflammatory drugs.[17][20][21][22][23]

Materials:

-

Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% in sterile saline).

-

Novel quinazolinone compounds.

-

Reference anti-inflammatory drug (e.g., indomethacin or phenylbutazone).[18]

-

Pletysmometer.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (control, reference, and test groups).

-

-

Compound Administration:

-

Administer the quinazolinone compounds or the reference drug orally or intraperitoneally to the respective groups.

-

The control group receives the vehicle only.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Conclusion: The Future of Quinazolinone-Based Drug Discovery

The quinazolinone scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting a wide range of diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively evaluate the biological potential of new quinazolinone derivatives. As our understanding of the molecular targets and structure-activity relationships of these compounds deepens, we can anticipate the development of even more potent and selective quinazolinone-based drugs in the future.

References

-

Asker, F. W.; Abbas, S. A. R.; Al-Bayati, R. I.; Al-Tamemi, H. A. Synthesis and Biological Evaluation of New Quinazolinone Derivatives. Eur. J. Chem.2014 , 5, 628-634. [Link]

-

Asker, F. W.; Abbas, S. A. R.; Al-Bayati, R. I.; Al-Tamemi, H. A. Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry2014 , 5 (4), 628-634. [Link]

-

Jafari, E.; Khodarahmi, G.; Hassanzadeh, F. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci2016 , 11 (1), 1-14. [Link]

-

Singh, A.; Prajapati, S. K.; Namdeo, K. P.; Singh, V. K.; Verma, S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J2008 , 1 (1). [Link]

-

Abuel-Magd, A. M.; et al. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. J Enzyme Inhib Med Chem2016 , 31 (sup4), 115-125. [Link]

-

Al-Suwaidan, I. A.; et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules2023 , 28 (7), 3041. [Link]

-

Various Authors. Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate2019 . [Link]

-

Various Authors. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Structure2023 , 1282, 135198. [Link]

-

Various Authors. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of MicrobialİM2021 , 13 (4), 51-58. [Link]

-

Kumar, A.; et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorg Chem Appl2010 , 2010, 605705. [Link]

-

Various Authors. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds2023 , 43 (2), 1234-1253. [Link]

-

Gürsoy, E. A.; et al. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Arch Pharm (Weinheim)2005 , 338 (7), 335-342. [Link]

-

Hassanzadeh, F.; et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iran J Pharm Res2012 , 11 (3), 857-865. [Link]

-

Guitard, K. Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Analytical and Bioanalytical Techniques2023 , 14 (4). [Link]

-

Al-Ostath, R. A.; et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules2022 , 27 (23), 8565. [Link]

-

Krishnarth, V.; Verma, A. Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences2020 , 45 (2), 205-214. [Link]

-

Emami, S.; et al. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Res Pharm Sci2015 , 10 (4), 335-345. [Link]

-

Various Authors. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate2023 . [Link]

-

Mohammadi-Far, S.; et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chem2022 , 16 (1), 84. [Link]

-

Various Authors. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging (Albany NY)2021 , 13 (15), 19131-19147. [Link]

-

Patil, K. R.; et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Int J Mol Sci2019 , 20 (18), 4367. [Link]

-

Asif, M. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar2014 . [Link]

-

Various Authors. Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Molecular Crystals and Liquid Crystals2024 , 768 (5), 1-12. [Link]

-

Various Authors. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate2015 . [Link]

-

Various Authors. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology2023 , 14, 1243118. [Link]

-

Eze, F. I.; et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences2019 , 2 (2), 3-15. [Link]

-

Various Authors. Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences2015 , 1354, 1-13. [Link]

-

Various Authors. In vivo screening method for anti inflammatory agent. SlideShare2018 . [Link]

-

Various Authors. A review on biological activity of quinazolinones. ResearchGate2015 . [Link]

-

Various Authors. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate2018 . [Link]

-

Various Authors. Screening Strategies to Identify New Antibiotics. Current Topics in Medicinal Chemistry2012 , 12 (10), 1047-1065. [Link]

-

Guo, X.; et al. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging (Albany NY)2021 , 13 (15), 19131-19147. [Link]

-

Various Authors. In Vitro Anticancer Activity Assay. Bio-protocol2015 , 5 (11), e1487. [Link]

-

Eze, F. I.; et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences2019 , 2 (2), 755. [Link]

-

Dougall, I. C.; Unitt, J. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery2015 . [Link]

-

Various Authors. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki2004 . [Link]

-

Unitt, J. F.; et al. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery2015 . [Link]

-

Various Authors. Biological Activity of Chemical Compounds and Their Molecular Structure-Information Approach. ResearchGate2016 . [Link]

-

Al-Ostath, R. A.; et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules2023 , 28 (2), 823. [Link]

-

Nagrale, P.; Pondkule, V.; Babar, S. Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis2022 , 9 (4), 169-173. [Link]

-

Various Authors. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules2021 , 26 (19), 5898. [Link]

-

Various Authors. Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology2022 , 82, e265320. [Link]

-

Various Authors. Guideline for anticancer assays in cells. Food Science & Nutrition2022 , 10 (10), 3291-3306. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new quinazolinone derivatives | European Journal of Chemistry [eurjchem.com]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]

- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpras.com [ijpras.com]

- 23. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

In vitro studies of substituted 2-mercapto-quinazolin-4-ones

An In-Depth Technical Guide to In Vitro Studies of Substituted 2-Mercapto-quinazolin-4-ones

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its many derivatives, substituted 2-mercapto-quinazolin-4-ones represent a particularly promising class of compounds. The presence of the thiol group at the 2-position provides a reactive handle for a variety of chemical modifications, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core in vitro methodologies used to evaluate these compounds. We will delve into the rationale behind experimental design, present detailed protocols for key assays—including anticancer, antimicrobial, enzyme inhibition, and antioxidant studies—and explore the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document serves as a technical resource, synthesizing established protocols with mechanistic insights to facilitate the discovery and development of novel quinazolinone-based therapeutic agents.

Introduction: The Versatile Quinazolinone Core

Quinazolin-4(3H)-ones are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Their rigid bicyclic structure serves as an effective scaffold for presenting various pharmacophoric groups in a defined spatial orientation, enabling interaction with a wide array of biological targets.

The introduction of a mercapto (-SH) group at the 2-position creates the 2-mercapto-quinazolin-4-one moiety. This group can exist in tautomeric equilibrium with its thione form and, more importantly, can be easily S-alkylated or S-acylated.[3][4] This synthetic tractability allows for the creation of large libraries of derivatives where substituents can be systematically varied to optimize biological activity. In vitro studies are the foundational step in this optimization process, providing rapid and cost-effective evaluation of a compound's efficacy and preliminary mechanism of action before advancing to more complex biological systems.

Synthesis of Substituted 2-Mercapto-quinazolin-4-ones

The synthesis of the 2-mercapto-quinazolin-4-one core is typically straightforward, with subsequent modifications at the sulfur and nitrogen atoms providing access to a diverse range of analogues.

General Synthetic Pathway

The most common and efficient route begins with the condensation of anthranilic acid (or its substituted derivatives) with an appropriate isothiocyanate.[3] This reaction proceeds via an intermediate thiourea, which then undergoes intramolecular cyclization upon heating to yield the desired 3-substituted-2-mercapto-quinazolin-4(3H)-one. The thiol group is then readily available for S-alkylation using various halo-alkyl or halo-acyl compounds to produce the final thioether derivatives.[4]

In recent years, green chemistry principles have been applied to this synthesis, utilizing environmentally benign media like deep eutectic solvents (DESs) or catalysts such as β-cyclodextrin in aqueous media to improve yields and reduce waste.[4][5]

In Vitro Anticancer Activity Evaluation

Many 2-mercapto-quinazolin-4-one derivatives have been investigated as potential anticancer agents, often acting through the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (EGFR, VEGFR-2), histone deacetylases (HDACs), or dihydrofolate reductase (DHFR).[1][6][7][8]

Standard Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a cornerstone of anticancer drug screening. The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6][9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a positive control (e.g., Doxorubicin, 5-Fluorouracil) and a vehicle control (e.g., 0.1% DMSO).[10]

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Anticancer Activity

| Compound Reference | N-3 Substituent | S-2 Substituent | Cell Line | IC₅₀ (µM) | Source |

| 4a | Methyl | -H | SW620 (Colon) | 4.24 | [6][11] |

| 4c | Methyl | 7-CH₃ on core | MDA-MB-231 (Breast) | 3.34 | [6][11] |

| Compound 7 | 3,4,5-trimethoxybenzyl | N-(4-Chlorophenyl)acetamido | NCI-60 Panel (Mean) | 17.90 | [10] |

| Compound 19 | 3,4,5-trimethoxybenzyl | N-(3,4,5-trimethoxybenzyl)propanamido | NCI-60 Panel (Mean) | 6.33 | [10] |

| Compound 32 | Varied | Varied | A549 (Lung) | 0.02 | [7] |

| Compound 58 | Varied | Varied | HepG-2 (Liver) | 3.74 | [7] |

In Vitro Antimicrobial Activity Evaluation

The rise of antibiotic-resistant pathogens necessitates the continuous search for new antimicrobial agents. Quinazolinone derivatives have shown considerable promise against a range of bacteria and fungi.[2][12][13]

Standard Protocol: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of an antimicrobial agent creates a clear zone around the well where microbial growth is inhibited.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14] Spread the inoculum evenly over the surface of the agar plate.

-

Well Preparation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) into each well.

-

Controls: Use a standard antibiotic (e.g., Norfloxacin, Ampicillin) as a positive control and the solvent (DMSO) as a negative control.[12][15]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity

| Compound Type | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Source |

| Thioesters of 3-phenyl-quinazolin-4(3H)-one | Staphylococcus aureus | Varies | Norfloxacin | - | [15][16] |

| Thioesters of 3-phenyl-quinazolin-4(3H)-one | Pseudomonas aeruginosa | Varies | Norfloxacin | - | [15][16] |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivs. | Escherichia coli | Significant Activity | Gentamicin | - | [12] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | MIC: 24.3 µg/mL | - | - | [14] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | MIC: 18.3 µg/mL | - | - | [14] |

In Vitro Enzyme Inhibition Assays

The therapeutic effect of many drugs is achieved by inhibiting specific enzymes. 2-Mercapto-quinazolin-4-ones have been identified as potent inhibitors of several enzymes, including carbonic anhydrases (CAs), which are involved in diseases like glaucoma and cancer.[17][18][19]

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework. Specific substrates, buffers, and wavelengths will vary depending on the target enzyme (e.g., for CAs, the assay often measures the esterase activity using 4-nitrophenyl acetate as a substrate).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the purified enzyme, a substrate solution, and solutions of the test inhibitor at various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution. Allow for a pre-incubation period (e.g., 15 minutes) to permit inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer and measure the rate of product formation by monitoring the change in absorbance over time at a specific wavelength.

-

Controls: Include a control reaction with no inhibitor (to measure 100% enzyme activity) and a blank with no enzyme (to correct for non-enzymatic substrate degradation).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Data Presentation: Carbonic Anhydrase Inhibition

| Compound Reference | Target Isoform | Inhibition Constant (Kᵢ) | Source |

| Compound 2 | hCA II | 6.4 nM | [17] |

| Compound 3 | hCA I | 57.8 nM | [17] |

| Compound 2 | hCA IX | 7.1 nM | [17] |

| Compound 3 | hCA XII | 3.1 nM | [17][18] |

| Compound 4 | hCA IX | 40.7 nM | [19] |

| Compound 4 | hCA XII | 10.8 nM | [19] |

In Vitro Antioxidant Activity

Reactive oxygen species (ROS) can cause significant cellular damage, and compounds with antioxidant properties can mitigate this effect. The phenolic and heterocyclic nature of some quinazolinone derivatives makes them potential radical scavengers.[3][20][21]

Standard Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored hydrazine, and the color change is proportional to the radical scavenging activity.[20][21]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

-

Assay: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Compound Addition: Add a small volume (e.g., 10 µL) of the test compound solutions to the wells. Use a known antioxidant like Ascorbic Acid or Trolox as a positive control and methanol as a negative control.[3][21]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) and In Silico Studies

Systematic in vitro testing of a compound library allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for rational drug design.

-

N-3 Position: The substituent at the N-3 position significantly influences activity. For instance, studies have shown that bulky or aromatic groups at this position can enhance anticancer or antimicrobial effects, likely by forming key interactions within the target's binding pocket.[2][6]

-

S-2 Position: The diversity of substituents introduced at the sulfur atom is vast. The nature of this side chain is critical for modulating the compound's potency and selectivity. Incorporating fragments that can form hydrogen bonds or hydrophobic interactions often leads to improved activity.[10][17]

-

Quinazolinone Core: Substitutions on the benzene ring of the quinazolinone core (e.g., with halogens or methyl groups) can modulate the electronic properties and lipophilicity of the entire molecule, affecting cell permeability and target engagement.[2][11]

In silico molecular docking studies are frequently used to complement in vitro data.[22] By modeling the interaction between the compound and its putative protein target, docking can predict binding modes and energies, providing a structural basis for the observed SAR and guiding the design of more potent analogues.[8][17][23]

Conclusion and Future Perspectives

Substituted 2-mercapto-quinazolin-4-ones are a synthetically accessible and highly versatile class of compounds with demonstrated potential across multiple therapeutic areas. The in vitro assays detailed in this guide represent the essential toolkit for the initial exploration of these molecules. A systematic approach, combining robust synthesis, high-throughput screening, and detailed mechanistic studies, is fundamental to unlocking their full potential. Future efforts should focus on integrating these in vitro findings with ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy models. The continued exploration of novel substitutions, guided by SAR and computational insights, will undoubtedly lead to the development of next-generation quinazolinone-based drugs with improved potency, selectivity, and safety profiles.

References

-

Molnar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molecules. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Bolea, C. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]

-

Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. Available at: [Link]

-

Reddy, G. J., et al. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

El-Azab, A. S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... [Image]. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Hranjec, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

-

El-Azab, A. S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed. Available at: [Link]

-

PlumX. (n.d.). Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. PlumX Metrics. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

-

da Silva, J. C. R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Bolea, C. A., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). Antioxidant activity and docking studies of the synthesized quinazolinone derivatives. ResearchGate. Available at: [Link]

-

El-Hashash, M. A., et al. (2016). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Gheldiu, A. M., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

El-Azab, A. S. (n.d.). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. Available at: [Link]

-

El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2021). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Recent Patents on Anti-Infective Drug Discovery. Available at: [Link]

-

Rahman, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure. Available at: [Link]

-

Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

-

Saad, H. A., et al. (2016). Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3 H )-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II. ResearchGate. Available at: [Link]

-

Kuranova, A. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. Available at: [Link]

-

Al-Suhaibani, S. S., et al. (2021). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2015). Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. Archiv der Pharmazie. Available at: [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. mdpi.com [mdpi.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Preliminary Screening of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one (CAS 1028-38-2)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and preliminary biological screening of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one, a molecule belonging to the versatile quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document outlines a probable synthetic route and a strategic approach to its initial biological evaluation, grounded in established methodologies for analogous compounds.

Part 1: Synthesis of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one

The synthesis of 2-mercapto-3-substituted-quinazolin-4-ones is most commonly achieved through the condensation of anthranilic acid with an appropriately substituted isothiocyanate.[5][6] This reaction provides a direct and efficient route to the desired heterocyclic core.

Proposed Synthetic Pathway

The synthesis of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one (3) initiates with the reaction between anthranilic acid (1) and 3-chlorophenyl isothiocyanate (2). The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the final quinazolinone product.

Caption: Fig. 1: Proposed synthesis of CAS 1028-38-2.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one, adapted from established green chemistry approaches for similar compounds.[5][7]

Materials and Reagents:

-

Anthranilic acid

-

3-Chlorophenyl isothiocyanate

-

Ethanol (or a deep eutectic solvent like choline chloride:urea for a greener alternative)

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of anthranilic acid and 3-chlorophenyl isothiocyanate.

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The use of deep eutectic solvents (DESs) like choline chloride:urea (1:2 molar ratio) has been reported as an environmentally friendly and efficient medium for this type of reaction.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with a suitable solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid to yield the pure 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Part 2: Preliminary Screening

Given the broad spectrum of biological activities associated with the quinazolinone scaffold, a systematic preliminary screening is essential to identify the potential therapeutic applications of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one.[1][2][3][4] The following sections outline a logical workflow for the initial biological evaluation.

Caption: Fig. 2: A strategic workflow for preliminary screening.

Anticonvulsant Activity

Quinazolinone derivatives have shown significant promise as anticonvulsant agents.[1][2][8] A preliminary assessment can be conducted using standard in vivo models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: Use adult albino mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally at various doses. A control group should receive the vehicle. A standard anticonvulsant drug like diazepam or phenytoin should be used as a positive control.[2]

-

Induction of Seizures: After a specified period, induce seizures by applying an electrical stimulus through corneal or ear electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The median effective dose (ED₅₀) can be determined.

Antimicrobial Activity

The antimicrobial potential of the compound can be evaluated against a panel of pathogenic bacteria and fungi.[9][10][11]

Experimental Protocol: Agar Well Diffusion Method

-

Microbial Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Culture Preparation: Prepare fresh microbial cultures in a suitable broth.

-

Assay Plates: Spread the microbial suspension uniformly on the surface of agar plates.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control and a standard antibiotic/antifungal agent should be included.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The cytotoxic effects of the compound can be screened against various cancer cell lines.[4][12][13]

Experimental Protocol: MTT Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by evaluating the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[14]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Source: Use purified COX-1 and COX-2 enzymes.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

-

Procedure: Incubate the enzyme with the test compound at various concentrations. Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Data Analysis: Monitor the change in absorbance over time. Calculate the percentage of inhibition of COX-1 and COX-2 activity. A selective COX-2 inhibitor would be a desirable outcome.

Conclusion

This technical guide provides a robust framework for the synthesis and preliminary biological screening of 3-(3-chlorophenyl)-2-mercapto-3H-quinazolin-4-one (CAS 1028-38-2). The proposed synthetic route is based on well-established chemical principles for the quinazolinone scaffold. The outlined screening cascade offers a systematic approach to elucidating the potential therapeutic value of this compound across several key areas of drug discovery. The data generated from these preliminary studies will be crucial in guiding further lead optimization and development efforts.

References

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Available at: [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. Available at: [Link]

-

Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available at: [Link]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H). Trade Science Inc. Available at: [Link]

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. Available at: [Link]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. Available at: [Link]

-

Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 12. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific compound, 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, combines the quinazolinone framework with a 3-chlorophenyl substituent and a 2-mercapto group, features that are expected to modulate its biological activity and physicochemical properties.

Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will provide a comprehensive spectroscopic profile of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, offering a detailed interpretation of its expected spectral features.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is presented below. The numbering convention used throughout this guide is also indicated.

Caption: Chemical structure of the target compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1028-38-2[3] |

| Molecular Formula | C₁₄H₉ClN₂OS[4] |

| Molecular Weight | 288.75 g/mol [5] |

The presence of aromatic rings, a carbonyl group, a thioamide/thiol tautomeric system, and a chlorinated phenyl ring will give rise to characteristic signals in each spectroscopic analysis. The following sections will detail the expected data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, both ¹H and ¹³C NMR will provide critical structural information. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the mercapto/NH proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 12.5 | br s | 1H | SH/NH | The mercapto group exists in tautomeric equilibrium with the thioamide form. This proton is acidic and its signal is often broad due to chemical exchange.[1] |

| ~8.1 - 7.9 | m | 1H | H-5 | Located ortho to the carbonyl group, this proton is expected to be deshielded and appear downfield. |

| ~7.8 - 7.6 | m | 2H | H-7, H-6 | These protons of the quinazolinone ring will exhibit complex splitting patterns due to mutual coupling. |

| ~7.6 - 7.4 | m | 4H | H-8, 3-chlorophenyl protons | The remaining protons on the quinazolinone and the 3-chlorophenyl rings will likely appear in this region as a complex multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 170 | C=S (Thioamide) | The thioamide carbon is typically found in this downfield region. |

| ~162 - 160 | C=O (Amide) | The carbonyl carbon of the quinazolinone ring is characteristically deshielded.[6] |

| ~150 - 115 | Aromatic Carbons | The aromatic carbons of both the quinazolinone and the 3-chlorophenyl rings will appear in this range. The carbon bearing the chlorine atom will be influenced by its electronegativity.[6] |

Experimental Protocol for NMR Spectroscopy